
硼氢化镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium borohydride, with the chemical formula Mg(BH₄)₂, is a complex metal hydride known for its high hydrogen storage capacity. The compound is characterized by its relatively low hydrogen-release temperature and reversibility, making it a promising candidate for energy storage solutions .
科学研究应用
Magnesium borohydride has a wide range of scientific research applications:
Hydrogen Storage: Due to its high hydrogen content and low release temperature, it is extensively studied for hydrogen storage applications.
Rechargeable Batteries: It is used as an electrolytic material in rechargeable magnesium batteries, offering high volumetric capacity and improved safety.
Catalysis: Its strong reducing properties make it a valuable catalyst in various chemical reactions.
Gas Adsorption: The porous polymorph of magnesium borohydride shows attractive gas adsorption properties, useful in hydrogen adsorption and gas separation technologies.
作用机制
Target of Action
Magnesium borohydride (Mg(BH4)2) is primarily targeted for its potential in energy storage applications . It is known as a high-capacity hydrogen storage material, with a theoretical hydrogen capacity of 14.8 wt% . It has also been found to be an effective precursor for solid-state Mg-ion conductors .
Mode of Action
The mode of action of Mg(BH4)2 involves the conduction of Mg2+ ions . Density functional theory calculations reveal that the neutral molecule (NH3) in Mg(BH4)2·NH3 is exchanged between the lattice and interstitial Mg2+ facilitated by a highly flexible structure, mainly owing to a network of di-hydrogen bonds, N–H δ+ ⋯ −δ H–B and the versatile coordination of the BH4− ligand .
Biochemical Pathways
The biochemical pathways of Mg(BH4)2 involve the formation of a magnesium borohydride species, which is critical in overcoming competing pathways in the selectivity-determining insertion step . The reversible hydrogenation of modified magnesium borides shows vastly improved hydrogen cycling kinetics while extending the cycling capacities to levels that are practically viable .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Mg(BH4)2, we can discuss its properties in terms of its behavior in different environments. For instance, the amorphous form of Mg(BH4)2, typically formed during the mechanochemical synthesis of Mg-ion conductors, has been found to have a conductivity 2 orders of magnitude higher than the as-received γ-Mg(BH4)2 at 353 K .
Result of Action
The result of the action of Mg(BH4)2 is primarily seen in its potential for energy storage. It has a high gravimetric and volumetric hydrogen density, making it a promising candidate for hydrogen storage . Moreover, the amorphous form of Mg(BH4)2 has been found to have significantly higher conductivity, suggesting its potential use as an electrolyte in Mg-batteries .
Action Environment
The action of Mg(BH4)2 is influenced by environmental factors such as pressure and temperature. For instance, to improve the reversible hydrogen absorption or desorption kinetics or get new metastable polymorphs, a practical method is to search for the possibility to stabilize the high-pressure phase of Mg(BH4)2 at ambient pressure . Furthermore, the ball-milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .
生化分析
Biochemical Properties
Magnesium borohydride plays a crucial role in biochemical reactions, particularly in hydrogen storage and release processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, magnesium borohydride can act as a reducing agent in biochemical reactions, facilitating the reduction of certain substrates. It interacts with hydrogenase enzymes, which are responsible for catalyzing the reversible oxidation of molecular hydrogen. The nature of these interactions involves the transfer of hydrogen atoms from magnesium borohydride to the enzyme’s active site, enabling the reduction process .
Cellular Effects
Magnesium borohydride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium borohydride can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the flux of metabolic pathways, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of magnesium borohydride involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, magnesium borohydride can inhibit the activity of certain oxidoreductase enzymes by binding to their active sites, preventing the transfer of electrons. Conversely, it can activate other enzymes by providing a source of hydrogen atoms for reduction reactions. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium borohydride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Magnesium borohydride is known to be relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to magnesium borohydride can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of magnesium borohydride vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on cellular function. At higher doses, magnesium borohydride can exhibit toxic or adverse effects. For instance, high doses of magnesium borohydride can lead to oxidative stress and damage to cellular components, resulting in impaired cellular function. Threshold effects have also been observed, where a certain dosage is required to elicit a significant response in the animal model .
Metabolic Pathways
Magnesium borohydride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the levels of certain metabolites. For example, magnesium borohydride can increase the production of hydrogen gas through its interaction with hydrogenase enzymes. This, in turn, can affect the overall metabolic balance within the cell, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, magnesium borohydride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of magnesium borohydride across cellular membranes, ensuring its proper localization within the cell. Additionally, binding proteins can interact with magnesium borohydride, affecting its accumulation and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of magnesium borohydride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, magnesium borohydride can be localized to the mitochondria, where it participates in energy production processes. Its localization can also influence its interactions with other biomolecules, affecting its overall activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium borohydride can be synthesized through several methods:
Metathesis Reaction: This involves the reaction of anhydrous magnesium chloride with lithium borohydride or sodium borohydride, followed by solvent extraction with diethyl ether or tetrahydrofuran.
Solvent-Free Decomposition: Another method involves the decomposition of lithium borohydride with magnesium chloride through heat treatment without using a solvent.
Boron-Oxygen to Boron-Hydrogen Conversion: This economical method converts borates or boric acid to magnesium borohydride by replacing boron-oxygen bonds with boron-hydrogen bonds.
Industrial Production Methods: Industrial production of magnesium borohydride typically involves large-scale metathesis reactions due to their efficiency and scalability. The use of solvents like diethyl ether or tetrahydrofuran helps in the extraction and purification of the final product .
化学反应分析
Magnesium borohydride undergoes various chemical reactions, including:
Hydrogen Release: Upon heating, magnesium borohydride releases hydrogen through several steps, forming intermediates such as magnesium hydride and amorphous boron.
Reduction Reactions: As a strong reducing agent, it is used in organic and inorganic syntheses to reduce various compounds.
Substitution Reactions: It can participate in substitution reactions where the borohydride anion is replaced by other anions like halides or amides.
Common Reagents and Conditions:
Hydrogen Release: Typically occurs at temperatures above 300°C, with the formation of magnesium hydride and amorphous boron.
Reduction Reactions: Commonly performed in the presence of organic solvents and at room temperature.
Substitution Reactions: Often involve the use of halides or amides under controlled conditions.
Major Products:
Hydrogen Release: Magnesium hydride and amorphous boron.
Reduction Reactions: Reduced organic or inorganic compounds.
Substitution Reactions: Halide or amide-substituted borohydrides.
相似化合物的比较
- Sodium Borohydride (NaBH₄)
- Lithium Borohydride (LiBH₄)
- Calcium Borohydride (Ca(BH₄)₂)
- Aluminum Borohydride (Al(BH₄)₃)
Magnesium borohydride stands out due to its unique combination of high hydrogen storage capacity, low release temperature, and strong reducing properties, making it a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
16903-37-0 |
|---|---|
分子式 |
B2H8Mg |
分子量 |
54.00 g/mol |
IUPAC 名称 |
magnesium;boranuide |
InChI |
InChI=1S/2BH4.Mg/h2*1H4;/q2*-1;+2 |
InChI 键 |
BAJRVYFABMRJEO-UHFFFAOYSA-N |
SMILES |
[B-].[B-].[Mg+2] |
规范 SMILES |
[BH4-].[BH4-].[Mg+2] |
产品来源 |
United States |
Q1: What is the molecular formula and weight of magnesium borohydride?
A1: The molecular formula of magnesium borohydride is Mg(BH4)2, and its molecular weight is 56.91 g/mol.
Q2: How can spectroscopic techniques be used to characterize magnesium borohydride?
A2: Various spectroscopic techniques are valuable for characterizing Mg(BH4)2 and its decomposition products. * Raman spectroscopy can identify the presence of specific vibrational modes, helping to track phase transitions and the formation of intermediates during dehydrogenation. []* Infrared (IR) spectroscopy, including synchrotron infrared (SR-FTIR), provides complementary information about molecular vibrations and can detect changes in chemical bonding during decomposition. [] * Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B MAS-NMR, is powerful for identifying boron-containing species and studying the local environment around boron atoms. [, ] * X-ray absorption spectroscopy, such as near-edge X-ray absorption fine structure (NEXAFS) at the boron K-edge, can probe the electronic structure of boron and reveal changes in its oxidation state during decomposition. []
Q3: What makes magnesium borohydride a promising material for hydrogen storage?
A3: Mg(BH4)2 is attractive for hydrogen storage due to its high gravimetric hydrogen density (14.9 wt%) and relatively low cost compared to other complex hydrides. []
Q4: What are the main challenges associated with using magnesium borohydride for hydrogen storage?
A4: Despite its potential, Mg(BH4)2 faces challenges:* High Dehydrogenation Temperature: Releasing hydrogen from Mg(BH4)2 typically requires high temperatures (above 300 °C), limiting its practical applicability. [, ]* Slow Kinetics: The rate of hydrogen release and uptake is often slow, hindering practical refueling times. []* Reversibility Issues: Achieving fully reversible hydrogen storage in Mg(BH4)2 can be challenging due to the formation of stable byproducts during dehydrogenation. [, ]
Q5: How can the dehydrogenation temperature of magnesium borohydride be lowered?
A5: Several strategies have been explored to improve the dehydrogenation characteristics of Mg(BH4)2:* Nanoconfinement: Confining Mg(BH4)2 within porous materials, such as activated carbon or metal-organic frameworks (MOFs), has shown promise in reducing the dehydrogenation temperature and improving reversibility. [, ]* Catalyst Addition: Incorporating catalysts like transition metal compounds (e.g., titanium fluoride (TiF3), scandium chloride (ScCl3)) can significantly enhance the kinetics and lower the dehydrogenation temperature. [, ]* Ammine Complexes: Forming ammoniates of magnesium borohydride, such as Mg(BH4)2·6NH3, can alter the dehydrogenation pathway and potentially improve hydrogen storage properties. []
Q6: How can the reversibility of hydrogen storage in magnesium borohydride be enhanced?
A6: Improving the reversibility of Mg(BH4)2 for hydrogen storage is crucial. Approaches include:* Optimizing Dehydrogenation Conditions: Controlling the temperature and pressure during dehydrogenation can influence the formation of byproducts and potentially allow for more reversible hydrogen storage. []* Using Additives or Catalysts: Additives or catalysts can modify the reaction pathway and promote the formation of intermediates that are easier to rehydrogenate. []* Nanoengineering: Nanoscale structuring of Mg(BH4)2 can improve its hydrogen storage properties, including reversibility. []
Q7: How does the addition of transition metal compounds affect magnesium borohydride's decomposition?
A7: Adding transition metal compounds, like cobalt fluoride (CoF2) or cobalt chloride (CoCl2), can alter the decomposition pathway of Mg(BH4)2. Studies using in-situ X-ray diffraction and Raman spectroscopy showed that these additives reduce the temperature required for phase transitions during decomposition and can lead to the formation of different intermediate compounds. []
Q8: How are computational methods contributing to the understanding and improvement of magnesium borohydride for hydrogen storage?
A8: Computational chemistry plays a vital role in:* Predicting Crystal Structures: First-principles calculations, such as density functional theory (DFT), help predict stable and metastable crystal structures of Mg(BH4)2 under various conditions. [, ]* Understanding Reaction Mechanisms: DFT calculations elucidate the reaction pathways and energy barriers involved in hydrogen release and uptake, providing insights into the dehydrogenation mechanism. [, ]* Screening for Catalysts and Additives: Computational screening of potential catalysts and additives can accelerate the discovery of materials that enhance the hydrogen storage properties of Mg(BH4)2. []
Q9: What have computational studies revealed about the diffusion of species within magnesium borohydride?
A9: DFT calculations have been used to investigate the movement of atoms and defects within the Mg(BH4)2 structure. These studies suggest that the diffusion of specific species, such as neutral borane (BH3) vacancies, might be a rate-limiting step in the dehydrogenation process. []
Q10: Are there any other potential applications for magnesium borohydride besides hydrogen storage?
A10: Yes, research suggests Mg(BH4)2 could be used as a solid-state electrolyte in magnesium batteries. [, , ] Its ability to conduct magnesium ions (Mg2+) makes it a potential candidate for developing next-generation battery technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)
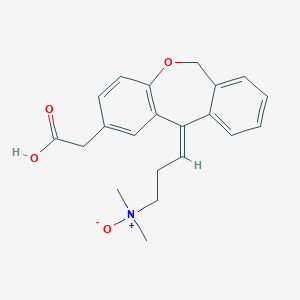
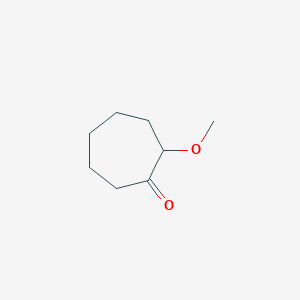

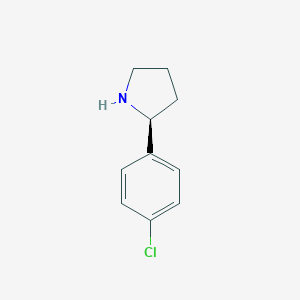


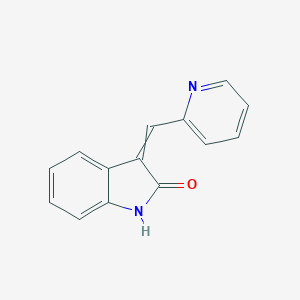
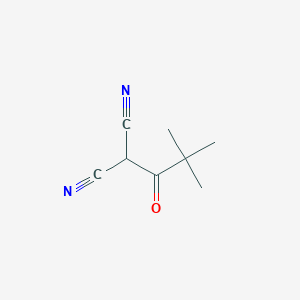

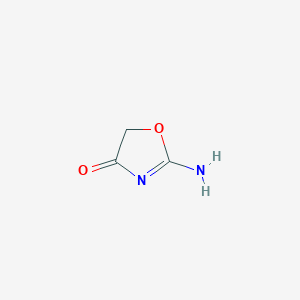
![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

